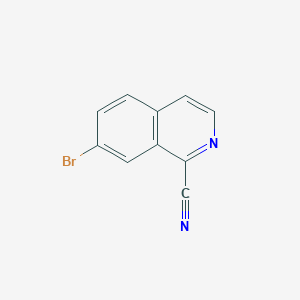

7-Bromoisoquinoline-1-carbonitrile

Description

Overview of Isoquinoline (B145761) Derivatives in Chemical Synthesis

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are fundamental to organic and medicinal chemistry. The isoquinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural isomer of quinoline (B57606). This core structure is prevalent in a vast array of natural products, particularly alkaloids like morphine and codeine, and serves as a privileged scaffold in the design of synthetic molecules with diverse pharmacological activities.

In chemical synthesis, isoquinoline derivatives are pivotal building blocks for constructing complex molecular architectures. Their utility stems from the reactivity of the heterocyclic ring system, which can be selectively functionalized at various positions. Synthetic chemists have developed numerous methods for the preparation of isoquinolines, including transition-metal-catalyzed reactions, which have expanded the accessibility and diversity of these compounds. The versatility of the isoquinoline nucleus allows for its incorporation into drugs targeting a wide range of diseases, including cancer, microbial infections, and neurological disorders.

Significance of Halogen and Nitrile Functionalities in Isoquinoline Scaffolds

The introduction of halogen atoms (e.g., bromine, chlorine) and nitrile groups (-CN) onto the isoquinoline scaffold profoundly influences the molecule's chemical properties and biological activity.

Halogen Functionality: A halogen, such as the bromine atom in 7-Bromoisoquinoline-1-carbonitrile, serves multiple roles. It can act as a "handle" for further synthetic transformations, most notably in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon or carbon-nitrogen bonds, allowing for the facile elaboration of the isoquinoline core into more complex derivatives. Furthermore, the electronegativity and size of the halogen can modulate the electronic distribution within the aromatic system, affecting the molecule's reactivity, lipophilicity, and pharmacokinetic properties.

Nitrile Functionality: The nitrile group is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group, which can influence the reactivity of the isoquinoline ring. In the context of drug design, the nitrile group is often considered a bioisostere for other functional groups like carbonyls or even halogens. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to participate in specific interactions with biological targets such as enzymes and receptors, potentially enhancing binding affinity and selectivity. The incorporation of a nitrile can also block sites of metabolic degradation, thereby improving the metabolic stability of a drug candidate.

Research Focus on this compound within the Halogenated Isoquinoline Landscape

Within the broad class of halogenated isoquinolines, this compound has emerged as a valuable and specialized intermediate in synthetic organic chemistry. Its structure is strategically functionalized: the bromine at the 7-position and the nitrile at the 1-position provide two distinct points for chemical modification.

Research has highlighted the utility of this compound as a key building block in the synthesis of complex pharmaceutical agents. A significant application involves its use in the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. In one documented scale-up synthesis of an active pharmaceutical ingredient, this compound was coupled with a chiral primary amine. The bromine atom at the 7-position serves as the reactive site for the palladium catalyst to insert, facilitating the subsequent coupling with the amine. This specific transformation underscores the importance of the bromine atom as a versatile synthetic handle, enabling the construction of more complex and potentially bioactive molecules. The presence of the nitrile group at the 1-position remains crucial for the final molecule's desired properties and interactions with its biological target.

Chemical Data

The following tables provide key chemical and physical properties for this compound and its related precursor, 7-Bromoisoquinoline (B118868).

| Property | Value |

|---|---|

| Molecular Formula | C10H5BrN2 |

| Molecular Weight | 233.06 g/mol |

| CAS Number | 1204334-25-7 |

| Appearance | Data not widely published; expected to be a solid |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrN |

| Molecular Weight | 208.05 g/mol sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 58794-09-5 sigmaaldrich.comsigmaaldrich.comcaymanchem.com |

| Appearance | Off-White to white solid sigmaaldrich.comhsppharma.com |

| Melting Point | 67-73 °C sigmaaldrich.comhsppharma.com |

| Boiling Point | 312.3 °C at 760 mmHg hsppharma.com |

Structure

3D Structure

Properties

IUPAC Name |

7-bromoisoquinoline-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIXWRLIZIRUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation of 7 Bromoisoquinoline 1 Carbonitrile

Cross-Coupling Reactions at the Bromo Position

The electron-deficient nature of the isoquinoline (B145761) ring system, further influenced by the electron-withdrawing nitrile group at the C1 position, activates the C-Br bond at the C7 position towards oxidative addition, a key step in many palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide. amazonaws.comlibretexts.orgnih.gov For 7-Bromoisoquinoline-1-carbonitrile, this reaction would allow for the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl groups at the C7 position, leading to the synthesis of 7-substituted isoquinoline-1-carbonitriles. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgdntb.gov.ua

The choice of ligand coordinated to the palladium center is critical for the success of a Suzuki-Miyaura coupling, influencing catalyst stability, reaction rate, and product yield. researchgate.net Ligands modulate the electron density and steric environment of the metal center, thereby affecting the kinetics of the oxidative addition and reductive elimination steps. amazonaws.com

For challenging substrates like heteroaryl bromides, bulky and electron-rich phosphine (B1218219) ligands are often required. Monodentate biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have proven to be highly effective in promoting the coupling of unreactive or sterically hindered partners. These ligands facilitate the formation of the active monoligated Pd(0) species, accelerate oxidative addition, and promote the final reductive elimination step. In contrast, less electron-rich ligands like triphenylphosphine (B44618) (PPh₃) may require higher temperatures and longer reaction times.

Table 1: Illustrative Ligand Effects on a Model Suzuki-Miyaura Coupling of a Heteroaryl Bromide This table presents hypothetical data based on general principles for the coupling of an arylboronic acid with a generic heteroaryl bromide to illustrate the impact of ligand choice.

| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |

| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 45 |

| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 65 |

| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 90 | 92 |

| SPhos | SPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 95 |

| IPr (NHC) | [Pd(IPr)Cl₂]₂ | K₂CO₃ | Dioxane/H₂O | 90 | 88 |

Data is illustrative and not specific to this compound.

The selection of an appropriate solvent and reaction temperature is crucial for optimizing the Suzuki-Miyaura reaction. organic-chemistry.org The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Common solvents include ethereal options like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF). organic-chemistry.org Often, a mixture with water is used to dissolve the inorganic base. organic-chemistry.org

Temperature affects the reaction kinetics, with higher temperatures generally leading to faster conversions. However, excessive heat can lead to catalyst decomposition or undesired side reactions, such as protodeboronation of the boronic acid. Therefore, a balance must be struck to achieve a good yield in a reasonable timeframe. Automated optimization platforms have demonstrated that fine-tuning both temperature and reaction time is essential for maximizing yield and turnover number (TON).

Table 2: Illustrative Solvent and Temperature Effects on a Model Suzuki-Miyaura Coupling This table presents hypothetical data to illustrate the impact of solvent and temperature.

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Toluene/H₂O (4:1) | K₂CO₃ | 110 | 12 | 75 |

| Dioxane/H₂O (4:1) | K₂CO₃ | 100 | 10 | 85 |

| DMF | CsF | 80 | 8 | 88 |

| 2-MeTHF/H₂O (5:1) | K₃PO₄ | 80 | 6 | 93 |

| THF/H₂O (3:1) | Cs₂CO₃ | 65 | 12 | 70 |

Data is illustrative and not specific to this compound.

In cases where an isoquinoline scaffold bears multiple identical halogen atoms, achieving site-selective cross-coupling presents a significant synthetic challenge. The inherent electronic and steric properties of the substrate often dictate the preferred site of reaction. Generally, oxidative addition of the palladium catalyst occurs preferentially at the most electron-deficient C-X bond or at the most sterically accessible position.

For a hypothetical di-brominated isoquinoline-1-carbonitrile, the position of the second bromine atom would determine the selectivity. The electron-withdrawing nitrile group at C1 strongly influences the electronic landscape of the entire ring system. If a second bromine were present, for instance, at the C4 position, the C-Br bond at C7 would likely be less reactive than the C4-Br bond, which is more electronically activated by its proximity to the pyridine (B92270) nitrogen and the C1-nitrile group. Conversely, steric hindrance around one of the bromine atoms could direct the coupling to the less hindered position. Control over site-selectivity can sometimes be achieved by carefully tuning the reaction conditions, particularly the choice of ligand and catalyst system. orgsyn.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. sigmaaldrich.comlibretexts.org This reaction is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and other biologically active compounds. For this compound, this transformation would provide access to a variety of 7-aminoisoquinoline-1-carbonitriles by coupling with primary or secondary amines. The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination. sigmaaldrich.com

Optimizing a Buchwald-Hartwig amination involves the careful selection of the catalyst, ligand, base, and solvent to maximize yield and minimize side reactions. A comprehensive study on the kilogram-scale synthesis of (S)-6-((2-hydroxy-1-methylethyl)amino)isoquinoline-1-carbonitrile from the isomeric 6-Bromoisoquinoline-1-carbonitrile provides an excellent model for the optimization strategies applicable to the 7-bromo isomer. chemicalbook.comacs.org

The initial screening involved evaluating various palladium precatalysts, phosphine ligands, and bases. chemicalbook.com Key factors included achieving high conversion, minimizing the formation of biaryl byproducts (from a competing C-C coupling pathway), and ensuring the final product has low residual palladium levels. chemicalbook.comacs.org

The choice of ligand proved crucial, with bidentate phosphine ligands like BINAP showing good performance. chemicalbook.com The base also played a significant role; strong, non-nucleophilic bases are required to deprotonate the amine in the catalytic cycle. While inorganic bases like K₃PO₄ are common, the study on the 6-bromo isomer found that cesium carbonate (Cs₂CO₃) provided superior results. chemicalbook.comacs.org The solvent choice impacts solubility and reaction rates, with ethereal solvents like THF being effective. chemicalbook.comacs.org The systematic optimization led to a robust, scalable process. chemicalbook.com

Table 3: Optimization of Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile Data adapted from a study on the coupling of 6-Bromoisoquinoline-1-carbonitrile with (S)-3-amino-2-methylpropan-1-ol, serving as a model for the 7-bromo isomer. chemicalbook.comacs.org

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ (10) | rac-BINAP (1) | K₃PO₄ (2.5) | DMSO | 80 | 23 |

| Pd(OAc)₂ (5) | DavePhos (7.5) | NaOtBu (2.1) | Toluene | 100 | 69 |

| Pd(dba)₂ (2.5) | Xantphos (3.8) | Cs₂CO₃ (2.1) | Dioxane | 100 | 75 |

| Pd(dba)₂ (2.5) | rac-BINAP (3.8) | Cs₂CO₃ (2.1) | THF | 65 | 80 |

This data pertains specifically to the reaction of 6-Bromoisoquinoline-1-carbonitrile.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

Substrate Scope and Functional Group Tolerance

In the context of metal-catalyzed cross-coupling reactions, the utility of a building block like this compound is largely determined by its compatibility with a wide range of coupling partners and its tolerance for various functional groups. While specific studies on the comprehensive substrate scope for this exact molecule are limited, general principles of cross-coupling reactions like the Suzuki-Miyaura coupling provide a strong predictive framework. rsc.orgnih.govresearchgate.netorganic-chemistry.org

The C-Br bond at the 7-position is the primary site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. organic-chemistry.org The reaction's success with diverse substrates hinges on the catalyst system's ability to perform this step efficiently without unwanted side reactions. The nitrile group at C1 is a moderately electron-withdrawing group and is generally well-tolerated in many palladium-catalyzed couplings. beilstein-journals.org Its presence can influence the electronic properties of the isoquinoline ring, but it does not typically interfere with the main coupling process.

Functional group tolerance is a hallmark of modern cross-coupling methods. rsc.org Catalysts and ligands have been developed to be compatible with a vast array of functional groups, including esters, ketones, amides, and other heterocycles. nih.govresearchgate.net Therefore, this compound is expected to couple successfully with a variety of boronic acids and their derivatives, tolerating many common functional groups on the coupling partner.

Interactive Data Table: Representative Suzuki-Miyaura Coupling of an Analogous Aryl Bromide

The following table illustrates the expected substrate scope for a Suzuki-Miyaura reaction, based on typical outcomes for heteroaromatic bromides.

| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 7-Phenylisoquinoline-1-carbonitrile |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 7-(4-Methoxyphenyl)isoquinoline-1-carbonitrile |

| 3 | Thiophene-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 7-(Thiophen-3-yl)isoquinoline-1-carbonitrile |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 7-(4-(Trifluoromethyl)phenyl)isoquinoline-1-carbonitrile |

Other Metal-Catalyzed Cross-Couplings (e.g., Sonogashira, Negishi)

Beyond the Suzuki reaction, the C7-Br bond of this compound is a suitable electrophile for other important carbon-carbon bond-forming reactions, notably the Sonogashira and Negishi couplings.

Sonogashira Coupling: This reaction creates a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing arylalkynes. The reaction is typically performed under mild, basic conditions, often using an amine base like triethylamine (B128534) or diethylamine, which can also serve as the solvent. wikipedia.org The nitrile group on the isoquinoline ring is generally compatible with these conditions. Copper-free Sonogashira protocols have also been developed, broadening the reaction's applicability. nih.gov this compound would be expected to react with various terminal alkynes to yield 7-alkynylisoquinoline-1-carbonitrile derivatives.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nrochemistry.comyoutube.com A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc reagents. beilstein-journals.orgyoutube.com These reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide, such as ZnCl₂ or ZnBr₂. nrochemistry.comyoutube.com The reaction of this compound with an organozinc reagent (e.g., Alkyl-ZnX, Aryl-ZnX) would provide access to a wide range of 7-substituted isoquinolines. The mild conditions and high chemoselectivity make it a valuable tool, especially for complex molecule synthesis. beilstein-journals.orgnih.gov

Interactive Data Table: Representative Sonogashira and Negishi Couplings

This table shows potential products from these coupling reactions with this compound.

| Entry | Coupling Type | Reagent | Catalyst System | Expected Product |

| 1 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 7-(Phenylethynyl)isoquinoline-1-carbonitrile |

| 2 | Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | 7-((Trimethylsilyl)ethynyl)isoquinoline-1-carbonitrile |

| 3 | Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 7-Phenylisoquinoline-1-carbonitrile |

| 4 | Negishi | Ethylzinc bromide | Pd(dppf)Cl₂ | 7-Ethylisoquinoline-1-carbonitrile |

Reactions Involving the Nitrile Group

The nitrile (cyano) group at the C1 position is a versatile functional group that can be transformed into several other important moieties, such as amines and carboxylic acids.

Reduction of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine (R-CH₂NH₂). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic nitrile carbon, followed by an aqueous workup to protonate the resulting amine.

Alternatively, catalytic hydrogenation can be employed, often using a catalyst like Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. Another useful reagent is Diisobutylaluminium hydride (DIBAL-H), which can achieve a partial reduction of the nitrile to an imine intermediate. Upon aqueous workup, this imine is hydrolyzed to an aldehyde (R-CHO). This provides a valuable synthetic route from a nitrile to an aldehyde.

For this compound, reduction would lead to either 7-Bromo-1-(aminomethyl)isoquinoline or 7-Bromoisoquinoline-1-carbaldehyde, depending on the reagents and conditions employed.

Hydrolysis and Other Nitrile Derivatizations

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemguide.co.uk Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH) results in the formation of the corresponding carboxylic acid. chemguide.co.uk The reaction proceeds through an amide intermediate (R-CONH₂), and under forceful conditions, the hydrolysis continues to the carboxylic acid. chemguide.co.ukcore.ac.uk Careful control of reaction conditions can sometimes allow for the isolation of the amide as the final product. core.ac.uk

Therefore, hydrolysis of this compound would yield 7-Bromoisoquinoline-1-carboxylic acid or the intermediate 7-Bromoisoquinoline-1-carboxamide.

Nucleophilic Aromatic Substitution Reactions

While electrophilic aromatic substitution is typical for many aromatic rings, nucleophilic aromatic substitution (SₙAr) can occur on electron-deficient aromatic systems. masterorganicchemistry.compressbooks.pubyoutube.com The isoquinoline ring contains a nitrogen atom, which is electron-withdrawing and deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the alpha-positions (C1).

SₙAr Mechanisms in Isoquinoline Derivatives

The SₙAr reaction generally proceeds via an addition-elimination mechanism. masterorganicchemistry.comyoutube.com A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a good leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily broken in this step. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored.

For an SₙAr reaction to be favorable, two conditions are generally required:

The presence of a good leaving group (like a halide).

The presence of strong electron-withdrawing groups (like -NO₂, -CN) positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. youtube.com

In this compound, the bromine at C7 is a potential leaving group. However, it is neither ortho nor para to the strongly electron-withdrawing nitrile group at C1 or the ring nitrogen. Therefore, direct SₙAr displacement of the 7-bromo substituent is expected to be difficult under standard SₙAr conditions. The C1 position, being alpha to the ring nitrogen and bearing the nitrile group, is highly activated, but it lacks a leaving group to be displaced. If a leaving group were present at C1, it would be highly susceptible to nucleophilic attack. The reactivity of the C7-Br bond is thus primarily channeled through metal-catalyzed processes rather than SₙAr.

Ring Fission Pathways

While specific studies on the ring fission of this compound are not extensively documented, the reactivity of related electron-deficient heterocyclic systems suggests potential pathways. Oxidative cleavage is a plausible route for ring opening. libretexts.orgmasterorganicchemistry.com For instance, ozonolysis or treatment with strong oxidizing agents like potassium permanganate (B83412) under harsh conditions could potentially cleave the pyridine ring, particularly the C1-C8a and C3-C4 bonds, leading to the formation of substituted benzene (B151609) derivatives. The presence of the electron-withdrawing cyano group at the C1 position would likely influence the initial site of oxidative attack.

Another potential, though less common, pathway could involve reductive cleavage under specific catalytic conditions, although this is less precedented for isoquinolines compared to other heterocyclic systems. The stability of the isoquinoline ring system, even with electron-withdrawing substituents, generally requires forcing conditions for ring fission to occur.

Carbon-Hydrogen Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, and the isoquinoline scaffold is a prime candidate for such transformations. researchgate.netnih.gov For this compound, the regioselectivity of C-H functionalization is a key consideration, with several positions on both the pyridine and benzene rings being potential sites for reaction.

Transition Metal-Catalyzed C-H Activation

Transition metal catalysis is a dominant strategy for the regioselective C-H functionalization of heterocyclic compounds. mdpi.comnih.gov In the case of this compound, several factors would influence the site of activation. The nitrogen atom can act as a directing group, favoring functionalization at the C8 position through the formation of a stable five-membered metallacycle intermediate. nih.gov However, the electronic effects of the substituents also play a crucial role.

The electron-withdrawing cyano group at C1 deactivates the pyridine ring towards electrophilic attack, which is often a key step in many C-H activation cycles. Conversely, the bromo substituent at C7 also deactivates the benzene ring. The interplay between these electronic effects and the directing effect of the nitrogen atom would likely lead to complex regiochemical outcomes. Palladium, rhodium, and ruthenium catalysts are commonly employed for such transformations. researchgate.netmdpi.com

Table 1: Potential Regioselective C-H Functionalization Sites of this compound via Transition Metal Catalysis

| Catalyst System | Probable Site of Functionalization | Rationale |

| Palladium(II) | C8 | Nitrogen-directed cyclometalation. |

| Rhodium(III) | C8 or C5 | Nitrogen-directed or electronically favored position. |

| Ruthenium(II) | C8 | Coordination to nitrogen directing functionalization. |

Metal-Free C-H Functionalization

In recent years, metal-free C-H functionalization methods have gained significant traction as more sustainable alternatives. nih.govmdpi.comresearchgate.netnih.govrsc.org For an electron-deficient system like this compound, radical-based approaches are particularly relevant. Arylation of the isoquinoline core could potentially be achieved using aryl radicals generated from arylhydrazines or diazonium salts. researchgate.netnih.gov The regioselectivity in these reactions is often governed by the stability of the resulting radical intermediate. The electron-withdrawing nature of the cyano and bromo groups would influence the electron distribution in the radical adduct, thereby directing the position of arylation.

Regioselective Functionalization of the Isoquinoline Ring

Achieving regioselective functionalization on either the pyridine or the benzene ring of this compound is a significant synthetic challenge. The inherent reactivity of the isoquinoline nucleus favors electrophilic substitution on the benzene ring (C5 and C8) and nucleophilic substitution on the pyridine ring (C1). stackexchange.comechemi.com

The presence of the bromo group at C7 deactivates the benzene ring towards electrophilic attack, making functionalization at C5 or C6 less likely without specific directing groups. The cyano group at C1 strongly deactivates the pyridine ring, making electrophilic substitution on this ring highly unfavorable.

For nucleophilic aromatic substitution, the C1 position is highly activated by the nitrogen atom and further by the cyano group, making it a prime site for displacement of a suitable leaving group. However, the cyano group itself is not a typical leaving group in these reactions. The bromo group at C7 could potentially undergo nucleophilic aromatic substitution, but this would require harsh conditions or a specific activation mechanism due to its position on the benzene ring.

Hydroxylation of Isoquinoline Halides

The conversion of the bromo substituent in this compound to a hydroxyl group represents a key transformation to access novel derivatives. The hydroxylation of halo-N-heterocycles can be achieved through several methods.

Copper-catalyzed hydroxylation of aryl halides has emerged as a general and efficient method. researchgate.net This typically involves the use of a copper catalyst, a ligand, and a hydroxide (B78521) source, often under relatively mild conditions. The presence of the electron-withdrawing cyano group on the isoquinoline ring might influence the reactivity of the C-Br bond, potentially facilitating the copper-catalyzed coupling.

Table 2: Potential Methods for the Hydroxylation of this compound

| Method | Reagents and Conditions | Plausible Outcome |

| Copper-Catalyzed Hydroxylation | Cu(I) or Cu(II) salt, ligand (e.g., phenanthroline), base (e.g., KOH), solvent (e.g., DMSO), heat. | Formation of 7-Hydroxyisoquinoline-1-carbonitrile. |

| Nucleophilic Aromatic Substitution | Strong base (e.g., NaOH), high temperature, polar aprotic solvent. | Formation of 7-Hydroxyisoquinoline-1-carbonitrile. |

Mechanistic Investigations in 7 Bromoisoquinoline 1 Carbonitrile Chemistry

Elucidation of Reaction Pathways for Carbon-Halogen Bond Formation

The carbon-bromine bond at the 7-position of the isoquinoline (B145761) core is a key functional handle for a variety of synthetic transformations. Understanding the mechanisms by which this bond is activated is crucial for developing new and efficient synthetic methodologies.

Oxidative Addition Mechanisms

Oxidative addition is a fundamental step in many transition metal-catalyzed cross-coupling reactions. libretexts.orglibretexts.org It involves the insertion of a low-valent metal center into the carbon-halogen bond, leading to an increase in the metal's oxidation state and coordination number. libretexts.org For 7-bromoisoquinoline-1-carbonitrile, this process typically involves a palladium(0) or nickel(0) catalyst.

The mechanism of oxidative addition can proceed through several pathways, including a concerted mechanism, an SN2-type pathway, or a radical pathway. libretexts.orgnih.govyoutube.com

Concerted Mechanism: This pathway is common for non-polar substrates and involves the simultaneous formation of two new bonds between the metal and the carbon and halogen atoms. libretexts.orgyoutube.com The geometry of the transition state is typically trigonal, leading to a cis-addition product. libretexts.org

SN2-type Mechanism: For polarized carbon-halogen bonds, the reaction can proceed via a nucleophilic attack of the metal on the carbon atom, with the halide acting as a leaving group. libretexts.org This pathway often results in an inversion of stereochemistry if the carbon center is chiral. youtube.com

Radical Mechanism: A one-electron pathway can also be operative, particularly for first-row transition metals like nickel. nih.gov This can involve an outer-sphere electron transfer from the metal to the aryl halide, generating an aryl radical and a metal(I) species. nih.gov

The specific pathway is influenced by factors such as the nature of the metal, the ligands, the halide, and the electronic properties of the aryl halide. nih.gov

Reductive Elimination Steps

Reductive elimination is the microscopic reverse of oxidative addition and is the product-forming step in many cross-coupling catalytic cycles. libretexts.org It involves the formation of a new bond between two ligands on the metal center, with a concomitant decrease in the metal's oxidation state and coordination number. libretexts.orglibretexts.org For a new C-C or C-N bond to form from a metal complex derived from this compound, the two groups to be coupled must typically be in a cis orientation on the metal center. libretexts.org

The facility of reductive elimination is influenced by the nature of the ligands and the metal center. Electron-donating ligands can sometimes hinder this step, while more electron-deficient metal centers tend to favor it. nih.gov

Mechanistic Aspects of Carbon-Carbon and Carbon-Nitrogen Cross-Couplings

Cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the introduction of a wide variety of substituents at the 7-position. researchgate.netmdpi.comnih.gov Understanding the mechanistic intricacies of these reactions is key to optimizing reaction conditions and expanding their scope.

Role of Ligands and Additives in Catalysis

Ligands and additives are critical components of cross-coupling reactions, profoundly influencing the stability, reactivity, and selectivity of the catalyst.

Ligands: Bulky, electron-rich phosphine (B1218219) ligands are commonly employed in palladium-catalyzed cross-coupling reactions. These ligands serve several purposes:

They stabilize the metal center, preventing decomposition.

They promote the oxidative addition step.

They facilitate the reductive elimination step.

They can influence the regioselectivity of the reaction.

The choice of ligand can significantly impact the outcome of a reaction, and a variety of specialized ligands have been developed for specific applications. drugdiscoverynews.com

Additives: Bases are often required in cross-coupling reactions. In Suzuki couplings, the base activates the organoboron reagent, making it more nucleophilic for transmetalation. organic-chemistry.org In Buchwald-Hartwig aminations, the base is necessary to deprotonate the amine and form the active nucleophile. nih.gov The choice of base and solvent can have a significant effect on the reaction rate and yield.

Radical Pathways in Isoquinoline Chemistry

While many reactions of isoquinolines proceed through ionic or pericyclic mechanisms, radical pathways offer alternative and often complementary routes for their synthesis and functionalization. nih.gov Visible-light-driven organophotoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.gov For instance, the generation of an amidyl radical can lead to cyclization and the formation of functionalized isoquinoline skeletons. nih.gov Radical coupling reactions have also been utilized to synthesize complex isoquinoline-containing heterocyclic systems. nih.gov

The involvement of radical intermediates can sometimes be inferred from the product distribution or through specialized experimental techniques. The propensity for a reaction to proceed via a radical mechanism depends on the substrates, reagents, and reaction conditions.

Evidence for Radical Intermediates (e.g., SRN1)

The substitution radical-nucleophilic unimolecular (SRN1) reaction is a well-established mechanism for the substitution of leaving groups on aromatic and heteroaromatic rings, particularly those that are not activated towards traditional nucleophilic aromatic substitution (SNAr). rsc.org Given the presence of a bromine atom on the isoquinoline core, it is plausible that this compound could undergo substitution reactions via an SRN1 pathway under appropriate conditions, such as photochemical or electrochemical initiation.

The generalized SRN1 mechanism involves a chain propagation sequence initiated by the formation of a radical anion from the aryl halide. This radical anion then fragments to produce an aryl radical and a halide anion. The aryl radical subsequently reacts with a nucleophile to form a new radical anion, which can then transfer an electron to a neutral aryl halide molecule, propagating the chain. rsc.org

Table 1: Key Steps in a Hypothetical SRN1 Reaction of this compound

| Step | Description | Intermediate/Product |

| Initiation | Single electron transfer to this compound. | Radical anion of this compound |

| Propagation 1 | Fragmentation of the radical anion. | 7-Cyanoisoquinolin-1-yl radical + Bromide anion |

| Propagation 2 | Reaction of the aryl radical with a nucleophile (Nu⁻). | Radical anion of the substituted product |

| Propagation 3 | Electron transfer from the product radical anion to a neutral starting material molecule. | Substituted product + Radical anion of this compound |

The electron-withdrawing nature of both the cyano group and the nitrogen atom in the isoquinoline ring would influence the reduction potential of this compound, which is a key parameter in the initiation of the SRN1 mechanism. Further experimental studies, such as those involving radical scavengers or photostimulation, would be necessary to definitively establish the operation of an SRN1 mechanism in the substitution reactions of this compound.

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step of a reaction. wikipedia.org This is achieved by measuring the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org For reactions involving this compound, KIE studies could be particularly insightful in understanding the mechanisms of, for example, palladium-catalyzed cyanation or C-H functionalization reactions.

In the context of a palladium-catalyzed cyanation of the C-Br bond in this compound, a primary ¹³C KIE at the carbon atom bearing the bromine would be expected if the oxidative addition of the C-Br bond to the palladium center is the rate-determining step. Conversely, a negligible KIE at this position would suggest that a subsequent step, such as reductive elimination, is rate-limiting.

Table 2: Hypothetical KIE Values for Mechanistic Elucidation in a Catalytic Cyanation Reaction

| Isotopic Substitution | Position of Labeling | Expected klight/kheavy for Rate-Determining Oxidative Addition | Expected klight/kheavy for Rate-Determining Reductive Elimination |

| ¹²C/¹³C | Carbon atom of the C-Br bond | > 1 (Normal KIE) | ≈ 1 |

| ¹⁴N/¹⁵N | Nitrogen of the cyano group | ≈ 1 | > 1 (Normal KIE) |

Similarly, for a hypothetical C-H functionalization reaction at a specific position on the isoquinoline ring, a primary deuterium (B1214612) KIE (kH/kD > 1) would be observed if the C-H bond cleavage is involved in the rate-determining step. Studies on the rhodium-catalyzed C-H functionalization of indoles have shown KIE values around 1.2, indicating that C-H cleavage is fast and not the rate-determining step in that particular system. researchgate.net Such studies on this compound would be invaluable in mapping out the energy profiles of its various transformations.

Charge-Transfer Complex Formation Studies

Charge-transfer (CT) complexes are formed through the association of an electron donor and an electron acceptor molecule. mdpi.com The formation of such complexes is often accompanied by the appearance of a new absorption band in the UV-visible spectrum. mdpi.com this compound, with its electron-deficient aromatic system due to the presence of the electronegative nitrogen atom and the electron-withdrawing cyano and bromo groups, is a good candidate for acting as an electron acceptor in the formation of CT complexes with suitable electron donors.

Studies on aromatic hydrocarbons and tetracyanoethylene (B109619) (TCNE), a strong electron acceptor, have provided a deep understanding of the electronic transitions and stability of CT complexes. rsc.org It is conceivable that this compound could form similar complexes with electron-rich aromatic compounds or other donor molecules. The extent of charge transfer and the stability of the complex would be influenced by the electronic properties of the donor and the solvent polarity.

Table 3: Potential Electron Donors for Charge-Transfer Complex Formation with this compound

| Electron Donor | Class | Expected Interaction Strength |

| Tetrathiafulvalene (TTF) | Strong π-donor | Strong |

| N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) | Strong π-donor | Strong |

| Anthracene | Polycyclic aromatic hydrocarbon | Moderate |

| Hexamethylbenzene | Alkyl-substituted benzene (B151609) | Weak to moderate |

Spectroscopic investigations, such as UV-visible and fluorescence spectroscopy, would be instrumental in identifying the characteristic CT bands and determining the association constants and thermodynamic parameters of these complexes. Such studies could provide valuable insights into the electronic structure of this compound and its intermolecular interactions.

Metal Carbene Intermediate Formation

Transition metal-catalyzed reactions involving the formation of metal carbene intermediates are a cornerstone of modern organic synthesis. These highly reactive species can participate in a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation. The isoquinoline scaffold is known to participate in such reactions.

Rhodium-catalyzed reactions of diazo compounds are a common method for generating rhodium carbene intermediates. rsc.org These carbenes can then react with various substrates. In the context of this compound, it is plausible that the isoquinoline nitrogen could coordinate to the metal center, directing a subsequent C-H activation or annulation reaction involving a metal carbene.

Several studies have demonstrated the rhodium-catalyzed annulation of isoquinolines with diazo compounds to construct more complex heterocyclic systems. rsc.orgnih.gov The proposed mechanisms for these reactions often involve the formation of a rhodium carbene, followed by C-H activation of the isoquinoline ring, carbene insertion, and subsequent cyclization.

Table 4: Plausible Steps in a Rhodium-Carbene Mediated Annulation on the this compound Scaffold

| Step | Description | Key Intermediate |

| 1 | Reaction of a rhodium catalyst with a diazo compound. | Rhodium carbene intermediate |

| 2 | Coordination of the isoquinoline nitrogen to the rhodium center. | Coordinated rhodium carbene complex |

| 3 | Intramolecular C-H activation of the isoquinoline ring. | Rhodacycle intermediate |

| 4 | Migratory insertion of the carbene into the Rh-C bond. | Expanded rhodacycle |

| 5 | Reductive elimination or subsequent cyclization. | Annulated product |

The presence of the bromo and cyano substituents on the isoquinoline ring would likely influence the regioselectivity of such C-H functionalization reactions by altering the electronic and steric environment of the various C-H bonds. Detailed mechanistic studies, including computational modeling and the isolation or spectroscopic detection of intermediates, would be required to fully elucidate the role of metal carbenes in the transformations of this compound.

Computational and Theoretical Studies on 7 Bromoisoquinoline 1 Carbonitrile

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common starting point for the computational analysis of a novel compound.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 7-Bromoisoquinoline-1-carbonitrile, this would involve calculating bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure would typically include the calculation of Mulliken atomic charges and the generation of a molecular electrostatic potential (MEP) map. The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about how the molecule might interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. nih.govnih.govnih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.

Prediction of Reactivity and Regioselectivity

By combining the insights from the electronic structure analysis and FMO theory, predictions can be made about the reactivity and regioselectivity of this compound. For instance, the locations of the HOMO and LUMO on the molecular structure would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. This information is invaluable for chemists planning synthetic routes involving the compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.netnih.gov An MD simulation of this compound, likely in a solvent to mimic laboratory conditions, would provide a picture of its conformational flexibility and dynamic behavior over time. This can be particularly important for understanding how the molecule might interact with a biological target, such as a protein binding site.

In-Silico Studies on Reaction Mechanisms and Transition States

Computational chemistry can be used to model entire reaction pathways, providing a deeper understanding of reaction mechanisms. For this compound, this could involve simulating its reaction with other molecules to identify the transition states and intermediates. Calculating the energy barriers associated with these transition states would help to predict the feasibility and kinetics of a proposed reaction.

Ligand Design and Catalyst Stability Guided by Computation

Computational and theoretical chemistry have emerged as indispensable tools in modern chemical research, offering profound insights into molecular structures, properties, and reactivity. In the realm of catalysis, these methods are particularly valuable for the rational design of ligands and the evaluation of catalyst stability, guiding experimental efforts toward more efficient and robust catalytic systems. However, a comprehensive search of the scientific literature reveals a notable absence of specific computational and theoretical studies focused on this compound for the purpose of ligand design and catalyst stability.

While computational methods such as Density Functional Theory (DFT) are widely applied to a vast range of organic molecules to predict their electronic properties, reaction mechanisms, and suitability as ligands, specific data for this compound in this context is not publicly available. General principles of computational chemistry suggest that the electronic and steric properties of the 7-bromo and 1-carbonitrile substituents on the isoquinoline (B145761) core would significantly influence its coordination chemistry and the stability of any resulting metal complexes.

In a hypothetical computational study, researchers would likely investigate several key parameters to assess the potential of this compound as a ligand scaffold.

Hypothetical Computational Study Parameters:

| Parameter | Objective |

| Geometry Optimization | To determine the most stable three-dimensional structure of the molecule and its potential coordination modes to a metal center. |

| Frontier Molecular Orbital (FMO) Analysis | To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), providing insights into its electron-donating and -accepting capabilities. |

| Natural Bond Orbital (NBO) Analysis | To analyze the charge distribution and bonding interactions within the molecule, particularly the nitrogen of the isoquinoline ring and the nitrile group. |

| Steric Mapping | To evaluate the steric hindrance around the potential coordination sites, which is crucial for predicting the selectivity of a catalyst. |

| Binding Energy Calculations | To compute the strength of the interaction between the ligand and a metal center, a key indicator of catalyst stability. |

Without published research, any discussion of the specific computational data for this compound remains speculative. The development of novel catalysts is an active area of research, and it is plausible that such studies are underway within academic or industrial laboratories. However, until such work is published, a detailed analysis based on direct computational evidence is not possible.

Further research in this area would be highly beneficial to the chemistry community, as the unique electronic and steric profile of this compound could lead to the development of novel catalysts with unique reactivity and selectivity.

Applications in Advanced Organic Synthesis

7-Bromoisoquinoline-1-carbonitrile as a Key Building Block

This compound serves as a crucial building block in organic synthesis due to the presence of two distinct and reactive functional groups: a bromo substituent at the C7 position and a carbonitrile group at the C1 position. These functional groups offer orthogonal reactivity, enabling selective transformations at either site. The isoquinoline (B145761) nucleus itself is a privileged scaffold in medicinal chemistry, and the strategic placement of these functional groups allows for the introduction of a wide range of substituents and the construction of diverse molecular libraries.

The bromine atom can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, alkynyl, and amino moieties at the C7 position. The carbonitrile group, on the other hand, can be transformed into other functional groups, including carboxylic acids, amides, amines, and tetrazoles, providing further opportunities for molecular diversification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₅BrN₂ |

| Molecular Weight | 233.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 158-162 °C |

| Solubility | Soluble in common organic solvents such as DMSO and DMF |

Synthesis of Complex Isoquinoline Scaffolds

The dual reactivity of this compound makes it an ideal starting material for the synthesis of complex isoquinoline scaffolds. By employing a sequence of tailored reactions, chemists can systematically build up molecular complexity.

For instance, a Suzuki-Miyaura coupling reaction at the C7 position can be used to introduce a variety of aryl or heteroaryl groups. The resulting biaryl structure can then undergo further functionalization. Subsequently, the cyano group at the C1 position can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This sequential approach allows for the rapid generation of a multitude of analogs with varying substituents at both the C1 and C7 positions.

Table 2: Exemplary Suzuki-Miyaura Coupling Reaction

| Entry | Arylboronic Acid | Product |

| 1 | Phenylboronic acid | 7-Phenylisoquinoline-1-carbonitrile |

| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)isoquinoline-1-carbonitrile |

| 3 | Thiophen-2-ylboronic acid | 7-(Thiophen-2-yl)isoquinoline-1-carbonitrile |

Diversification of Heterocyclic Systems

Beyond the modification of the isoquinoline core, this compound can be utilized in the construction of novel, fused heterocyclic systems. The strategic positioning of the bromo and cyano groups allows for intramolecular cyclization reactions, leading to the formation of polycyclic aromatic compounds.

For example, after the introduction of a suitable nucleophile at the C7 position via a cross-coupling reaction, an intramolecular cyclization involving the cyano group at C1 can be triggered. This can lead to the formation of fused ring systems such as pyrido[2,1-a]isoquinolines or other complex heterocyclic frameworks. The nature of the fused ring can be controlled by the choice of the nucleophile and the reaction conditions employed. This strategy provides a powerful tool for accessing novel chemical space and generating compounds with unique three-dimensional structures.

Role in Medicinal Chemistry Lead Generation and Pharmaceutical Intermediate Synthesis

The isoquinoline motif is a common feature in a wide array of biologically active natural products and synthetic pharmaceuticals. nih.gov As such, substituted isoquinolines are of significant interest in medicinal chemistry for the development of new therapeutic agents. This compound serves as a valuable intermediate in this context, providing a platform for the generation of lead compounds.

The ability to readily diversify the structure at two key positions allows for the systematic exploration of the structure-activity relationship (SAR) of isoquinoline-based compounds. By generating libraries of analogs with different substituents, medicinal chemists can identify compounds with improved potency, selectivity, and pharmacokinetic properties. The versatility of this compound makes it an attractive starting material for the synthesis of potential drug candidates targeting a range of diseases. While specific examples of its direct use in approved drugs are not widely documented, its role as a versatile pharmaceutical intermediate is evident from its commercial availability and the rich chemistry of the isoquinoline scaffold.

Spectroscopic and Structural Characterization Methodologies Research Focused

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy

In ¹H NMR spectroscopy of 7-Bromoisoquinoline-1-carbonitrile, each proton in a unique electronic environment would theoretically produce a distinct signal. The isoquinoline (B145761) ring system contains five aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atom, the nitrile group (-CN), and the bromine atom (-Br), as well as by anisotropic effects from the aromatic rings.

The signals for the protons on the pyridine (B92270) ring (H-3 and H-4) and the benzene (B151609) ring (H-5, H-6, and H-8) would appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The specific substitution pattern would lead to a predictable set of multiplicities (singlet, doublet, triplet, etc.) due to spin-spin coupling between adjacent protons. For instance, protons on adjacent carbons would split each other's signals into doublets. The proton at position 8, being adjacent to the bromine-substituted carbon, and the proton at position 5 would likely appear as doublets, while the proton at position 6 would be a doublet of doublets, coupled to both H-5 and H-8. The protons at H-3 and H-4 would also show characteristic coupling.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H-3 | Higher frequency (deshielded) | d (doublet) |

| H-4 | Lower frequency than H-3 | d (doublet) |

| H-5 | Aromatic region | d (doublet) |

| H-6 | Aromatic region | dd (doublet of doublets) |

Carbon-13 (¹³C/APT) NMR Spectroscopy

A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, ten distinct signals would be expected, one for each carbon atom in a unique environment. The carbonitrile carbon (-CN) would appear at a characteristic chemical shift, typically in the range of δ 115-125 ppm. The carbon atoms of the isoquinoline ring would resonate in the aromatic region (δ 120-150 ppm). The carbon atom attached to the bromine (C-7) would have its chemical shift influenced by the heavy atom effect. An Attached Proton Test (APT) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment would further aid in distinguishing between quaternary carbons (C-1, C-4a, C-7, C-8a), CH carbons, and any CH₂ or CH₃ groups if present in a derivative.

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-1 | Quaternary, deshielded |

| C-3 | Aromatic CH |

| C-4 | Aromatic CH |

| C-4a | Quaternary |

| C-5 | Aromatic CH |

| C-6 | Aromatic CH |

| C-7 | C-Br, shielded |

| C-8 | Aromatic CH |

| C-8a | Quaternary |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands. The most prominent would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2260-2220 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the isoquinoline ring system would produce a series of bands in the 1650-1450 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, at lower wavenumbers (typically below 600 cm⁻¹).

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | > 3000 |

| Nitrile (C≡N) | Stretch | 2260 - 2220 |

| Aromatic C=C/C=N | Stretch | 1650 - 1450 |

| C-H bend | In-plane and out-of-plane | 1250 - 675 |

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

The data from X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions, such as halogen bonding (involving the bromine atom), dipole-dipole interactions (due to the polar nitrile group and the nitrogen atom), and van der Waals forces. Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility. For related bromo-quinoline structures, short Br⋯Br contacts have been observed, indicating the potential for halogen bonding to play a role in the crystal packing. uni.lu

Investigation of π-π Stacking Interactions

Aromatic systems like the isoquinoline ring in this compound often participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant force in the organization of aromatic molecules in the solid state. X-ray analysis would allow for the measurement of the distance and geometry (e.g., parallel-displaced or T-shaped) of these stacking interactions. In similar heterocyclic systems, face-to-face π–π stacking interactions with centroid-centroid distances around 3.7 Å are a common feature that contributes to the stability of the crystal structure. uni.lunih.gov

Characterization of Halogen Bonding

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the characterization of halogen bonding in this compound. While the principles of halogen bonding are well-established, and the bromine substituent on the isoquinoline ring, coupled with the electron-withdrawing nature of the nitrile group, suggests the potential for this compound to act as a halogen bond donor, no experimental or computational studies have been published to date that specifically investigate or provide data on this interaction for this molecule.

Therefore, no data tables or detailed research findings regarding the spectroscopic and structural characterization of halogen bonding for this compound can be presented. Methodologies that would typically be employed for such a characterization, including single-crystal X-ray diffraction to determine bond lengths and angles, spectroscopic techniques (such as Raman or IR) to observe shifts in vibrational frequencies upon bond formation, and computational chemistry to model the electrostatic potential and interaction energies, have not been applied to this specific compound in the context of halogen bonding according to the available literature.

Q & A

Q. What are the critical steps to ensure reproducibility in synthesizing 7-Bromoisoquinoline-1-carbonitrile?

- Methodological Answer : Reproducibility requires meticulous documentation of reaction conditions (e.g., temperature, solvent, catalyst), purification methods (e.g., column chromatography, recrystallization), and characterization data. For novel compounds, provide NMR, HPLC, and mass spectrometry data to confirm identity and purity (>95%). For known compounds, cite literature protocols and validate via comparative spectroscopy. Experimental sections should align with journal guidelines, avoiding redundancy with supplementary materials while ensuring sufficient detail for replication .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substitution patterns and carbonitrile/bromine positions.

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]).

- X-ray Crystallography : For unambiguous structural determination, particularly if steric effects from the bromine substituent induce conformational changes .

- HPLC : To assess purity (>95% threshold) and detect byproducts from competing reactions (e.g., dehalogenation or nitrile hydrolysis) .

Q. How does the bromine substitution position influence the stability of isoquinoline-carbonitrile derivatives?

- Methodological Answer : Stability studies should compare 7-bromo derivatives with other positional isomers (e.g., 4-, 5-, or 6-bromo). Monitor degradation under varying conditions (light, humidity, temperature) using accelerated stability testing. For example, 7-bromo derivatives may exhibit lower thermal stability due to steric strain, requiring storage at 0–6°C in inert atmospheres .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for brominated isoquinoline-carbonitriles?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 4-(4-Bromophenyl)-octahydroquinoline derivatives) to identify shifts influenced by electron-withdrawing effects .

- Computational Modeling : Use density functional theory (DFT) to predict H/C chemical shifts and compare with experimental data.

- Replication Studies : Reproduce conflicting syntheses to isolate variables (e.g., solvent polarity, catalyst loading) causing discrepancies .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Reactivity Screening : Apply molecular docking or frontier molecular orbital (FMO) theory to evaluate the bromine atom’s susceptibility in Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Transition State Analysis : Use DFT to model activation barriers for C–Br bond cleavage, considering steric hindrance from the carbonitrile group.

- Catalyst Design : Simulate interactions with palladium/copper catalysts to optimize ligand selection (e.g., biphenyl phosphines for sterically hindered substrates) .

Q. What approaches address inconsistencies in reported biological activities of brominated isoquinoline derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., anti-inflammatory vs. cardiotonic activity) and outliers.

- Dose-Response Studies : Re-evaluate bioactivity under standardized conditions (e.g., cell lines, assay protocols) to minimize variability.

- Structure-Activity Relationship (SAR) : Correlate substitution patterns (e.g., 7-bromo vs. 8-bromo) with activity using multivariate regression .

Data Analysis and Experimental Design

Q. How should researchers handle conflicting results in catalytic applications of this compound?

- Methodological Answer :

- Error Analysis : Quantify uncertainties in yield measurements (e.g., ±2% via triplicate runs) and assess systemic errors (e.g., catalyst deactivation).

- Controlled Variables : Isolate factors like moisture sensitivity or oxygen interference by conducting reactions under inert atmospheres.

- Peer Validation : Share raw data (e.g., GC-MS chromatograms) via supplementary materials for independent verification .

Q. What methodologies optimize the crystallization of this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Test polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents to balance solubility and nucleation rates.

- Temperature Gradients : Use slow cooling (0.5°C/hour) to grow single crystals suitable for X-ray diffraction.

- Additive Trials : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.